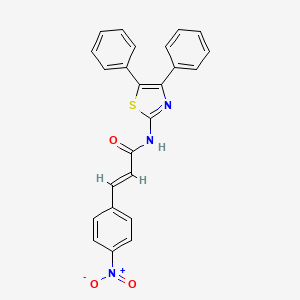

(E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide, commonly known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTA is a fluorescent molecule that has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.

Wissenschaftliche Forschungsanwendungen

Optically Active Polyacrylamides

Research by Lu et al. (2010) explored optically active polyacrylamides, including N-(o-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl)acrylamide. They focused on the influence of stereoregularity on chiroptical properties and chiral recognition, finding that polymers rich in isotacticity exhibited favorable enantioselective discrimination abilities (Lu, Lou, Hu, Jiang, & Shen, 2010).

Synthesis, Characterization, and Antiproliferative Activity

Tanış et al. (2019) investigated N-(4-nitrophenyl)acrylamide, focusing on its synthesis, characterization, and computation of global reactivity descriptors. They found that it has low toxicity on cancer cells, suggesting its potential use for biomedical research (Tanış, Çankaya, & Yalçın, 2019).

Antimicrobial Polyacrylamides

Research by Boopathy et al. (2017) involved synthesizing polycyclic chalcone-containing polyacrylamides and evaluating them as antimicrobial agents. They reported promising activity against various bacteria and fungi (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).

Use as Corrosion Inhibitors

Abu-Rayyan et al. (2022) studied acrylamide derivatives as corrosion inhibitors in nitric acid solutions of copper. Their findings indicated that these compounds are effective corrosion inhibitors for copper (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).

Asymmetric 1,3-Dipolar Cycloadditions

Kissane and Maguire (2010) focused on asymmetric 1,3-dipolar cycloadditions with acrylamides, noting that chiral tertiary acrylamides containing nitrogen heterocycles are particularly effective in controlling the stereoselectivity of these reactions (Kissane & Maguire, 2010).

Synthesis of Novel 4,5-Diphenylthiazole Derivatives

Romeo et al. (1999) synthesized novel N-(4,5-diphenylthiazol-2-yl) derivatives, exploring their potential as acyl-CoA: cholesterol O-acyltransferase inhibitors. They found that some thiazole ureas could inhibit ACAT to a significant degree (Romeo, Salerno, Milla, Siracusa, Cattel, & Russo, 1999).

Eigenschaften

IUPAC Name |

(E)-N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O3S/c28-21(16-13-17-11-14-20(15-12-17)27(29)30)25-24-26-22(18-7-3-1-4-8-18)23(31-24)19-9-5-2-6-10-19/h1-16H,(H,25,26,28)/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMROSHWCXSBCR-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Benzyl-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2474451.png)

![3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2474456.png)

![4-{4-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-4-oxobut-2-enoic acid](/img/structure/B2474462.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2474468.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2474471.png)

![2-(1,3-Benzodioxol-5-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2474474.png)